3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid
Overview
Description
3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atom in the pyridine ring, makes this compound a versatile ligand for metal coordination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further functionalized to introduce the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the thiazole or pyridine rings.
Scientific Research Applications
3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then interact with biological molecules, such as enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propanoic acid: This compound lacks the thiazole ring but retains the pyridine moiety, making it less versatile in terms of coordination chemistry.
2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety, which can affect its reactivity and applications.
3-(2-pyridyldithio)propionic acid: This compound contains a disulfide linkage, which can impart different chemical properties and reactivity compared to the thiazole-containing compound.
Uniqueness
The uniqueness of 3-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]propanoic acid lies in its combination of the pyridine and thiazole rings, which provides a versatile platform for various chemical reactions and applications. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the nitrogen atom in the pyridine ring, allows for diverse coordination chemistry and potential biological activities.
Properties
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)4-3-9-7-16-11(13-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWRHLUJSKGUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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